molecular formula C13H20N2O B1291389 3-(2-(Piperidin-1-yl)ethoxy)aniline CAS No. 373824-23-8

3-(2-(Piperidin-1-yl)ethoxy)aniline

Cat. No.: B1291389
CAS No.: 373824-23-8
M. Wt: 220.31 g/mol
InChI Key: FLRCQMIOFFBPAU-UHFFFAOYSA-N
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Description

3-(2-(Piperidin-1-yl)ethoxy)aniline is an organic compound with the molecular formula C13H20N2O It consists of an aniline group (an aromatic amine) connected to an ethoxy chain, which is further linked to a piperidine ring

Mechanism of Action

Target of Action

3-(2-(Piperidin-1-yl)ethoxy)aniline, commonly known as EPEA, is a molecule that has been gaining attention in recent years due to its potential in various scientific and industrial applications , suggesting that EPEA may have a similar target.

Mode of Action

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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Piperidin-1-yl)ethoxy)aniline typically involves the following steps:

    Formation of the Ethoxy Chain: The ethoxy chain can be introduced through an etherification reaction, where an appropriate alcohol reacts with an aniline derivative.

    Attachment of the Piperidine Ring: The piperidine ring is then attached to the ethoxy chain through a nucleophilic substitution reaction, where the piperidine acts as a nucleophile.

A common synthetic route involves the reaction of 3-nitroaniline with 2-chloroethanol to form 3-(2-chloroethoxy)aniline, followed by reduction of the nitro group to an amine and subsequent nucleophilic substitution with piperidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Piperidin-1-yl)ethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Oxidation: Formation of nitrosoaniline or nitroaniline derivatives.

    Reduction: Conversion of nitroaniline to phenylenediamine.

    Substitution: Formation of substituted aniline derivatives, such as nitroaniline, sulfoaniline, or halogenated aniline.

Scientific Research Applications

3-(2-(Piperidin-1-yl)ethoxy)aniline has several scientific research applications:

    Pharmaceuticals: It is used as a building block in the synthesis of various drugs, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Research: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active compounds.

    Industrial Applications: It is employed in the production of dyes, agrochemicals, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-(2-(Morpholin-4-yl)ethoxy)aniline: Similar structure but with a morpholine ring instead of a piperidine ring.

    3-(2-(Pyrrolidin-1-yl)ethoxy)aniline: Contains a pyrrolidine ring instead of a piperidine ring.

    3-(2-(Piperazin-1-yl)ethoxy)aniline: Features a piperazine ring instead of a piperidine ring.

Uniqueness

3-(2-(Piperidin-1-yl)ethoxy)aniline is unique due to the presence of the piperidine ring, which imparts specific pharmacological properties. The piperidine ring is a common pharmacophore in many drugs, making this compound valuable in drug design and development.

Properties

IUPAC Name

3-(2-piperidin-1-ylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-12-5-4-6-13(11-12)16-10-9-15-7-2-1-3-8-15/h4-6,11H,1-3,7-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRCQMIOFFBPAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620482
Record name 3-[2-(Piperidin-1-yl)ethoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373824-23-8
Record name 3-[2-(Piperidin-1-yl)ethoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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